molecular formula C24H23BrN2O2 B7713241 5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one

5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one

Cat. No. B7713241
M. Wt: 451.4 g/mol
InChI Key: WVRHSSCFSCNZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one, also known as BPQ-OH, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the pyrroloquinoline family, which has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. In

Mechanism of Action

The mechanism of action of 5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. Additionally, 5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the activation of the Nrf2/ARE pathway, and the protection of neurons from oxidative stress. Additionally, 5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one in lab experiments is its potent anti-cancer and neuroprotective effects, which make it a promising candidate for further research in these areas. However, there are also several limitations to using 5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one in lab experiments, including its relatively low solubility in water and the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several future directions for research on 5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one, including further studies on its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential use in combination with other anti-cancer or neuroprotective agents. Additionally, 5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one could be studied for its potential use in other areas, such as the treatment of inflammatory diseases or the prevention of age-related cognitive decline.
In conclusion, 5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one is a promising compound that has been studied extensively for its potential use in scientific research. While there are still many unanswered questions about its mechanism of action and potential uses, 5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one has shown great promise as a potent anti-cancer and neuroprotective agent. Further research in these areas could lead to the development of new treatments for cancer and neurodegenerative diseases.

Synthesis Methods

5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one can be synthesized using a variety of methods, including the reaction of 8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one with 4-benzylpiperidine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction leads to the formation of the desired product, which can be purified by column chromatography.

Scientific Research Applications

5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research has been in the field of cancer treatment, where 5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one has been shown to have potent anti-cancer effects in vitro and in vivo. Additionally, 5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

10-(4-benzylpiperidine-1-carbonyl)-6-bromo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O2/c25-19-13-18-8-11-27-15-21(23(28)20(14-19)22(18)27)24(29)26-9-6-17(7-10-26)12-16-4-2-1-3-5-16/h1-5,13-15,17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRHSSCFSCNZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN4CCC5=C4C(=CC(=C5)Br)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Benzylpiperidino)carbonyl]-8-bromo-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinolin-6-one

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